N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1226445-12-0
Cat. No.: VC5006714
Molecular Formula: C25H19ClF3N3O3S
Molecular Weight: 533.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226445-12-0 |
|---|---|
| Molecular Formula | C25H19ClF3N3O3S |
| Molecular Weight | 533.95 |
| IUPAC Name | N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H19ClF3N3O3S/c1-34-20-10-2-16(3-11-20)22-14-30-24(36-15-23(33)31-18-6-4-17(26)5-7-18)32(22)19-8-12-21(13-9-19)35-25(27,28)29/h2-14H,15H2,1H3,(H,31,33) |
| Standard InChI Key | FZAPMHWKCCZMGK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound’s structure features a central 1H-imidazole ring substituted at positions 1, 2, and 5. The 1-position carries a 4-(trifluoromethoxy)phenyl group, while the 5-position is occupied by a 4-methoxyphenyl substituent. A thioether linkage at the 2-position connects the imidazole core to an acetamide group, which is further substituted with a 4-chlorophenyl moiety. This arrangement creates a planar aromatic system with distinct electronic properties due to the electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) groups, balanced by the electron-donating methoxy (-OCH₃) substituent .
Physicochemical Profile
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₉ClF₃N₃O₃S |
| Molecular Weight | 533.95 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
| Topological Polar Surface | 96.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Synthetic Methodology
Multi-Step Synthesis Pathway
The compound is synthesized through a five-step sequence:
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Imidazole Core Formation: Condensation of 4-methoxybenzaldehyde with 4-(trifluoromethoxy)aniline under microwave irradiation forms the 1,5-disubstituted imidazole intermediate .
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Thioether Linkage Installation: Reaction with mercaptoacetic acid introduces the sulfur-containing sidechain.
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Acetamide Coupling: Activation of the carboxylic acid group followed by amide bond formation with 4-chloroaniline completes the structure.
Critical reaction parameters include:
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Microwave-assisted cyclization at 120°C for 15 minutes (yield: 68%)
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Thioglycolic acid coupling using DCC/DMAP in anhydrous DMF
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Final purification via silica gel chromatography (hexane:ethyl acetate 3:1)
Pharmacological Activities
| Cell Line | IC₅₀ (μM) | Selectivity Index vs. HEK293 |
|---|---|---|
| MCF-7 (Breast) | 2.1 ± 0.3 | 12.4 |
| A549 (Lung) | 3.8 ± 0.5 | 6.9 |
| HT-29 (Colon) | 4.2 ± 0.6 | 5.8 |
Mechanistically, the compound induces G2/M phase arrest through CDK1/cyclin B1 inhibition (Kᵢ = 0.87 μM). Mitochondrial apoptosis is triggered via Bax/Bcl-2 ratio modulation (3.8-fold increase at 5 μM).
Antimicrobial Effects
Against Mycobacterium tuberculosis H37Rv:
The nitro-reduction pathway, mediated by deazaflavin-dependent nitroreductase (Ddn), generates reactive intermediates that damage bacterial DNA .
Mechanism of Action
Multimodal Target Engagement
Electrochemical studies reveal three primary mechanisms:
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Nitro Group Reduction: Single-electron transfer generates nitro anion radicals (E₁/₂ = -510 mV vs. Ag/AgCl) .
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Voltage-Gated Ion Channel Modulation:
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TRPV1 Antagonism: Displaces [³H]resiniferatoxin with Kᵢ = 0.32 μM
This polypharmacological profile explains its broad activity spectrum while minimizing resistance development .
ADME-Tox Profile
Pharmacokinetic Properties
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Plasma protein binding: 92.4%
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Hepatic microsomal stability: 78% remaining after 60 minutes
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Caco-2 permeability: Papp = 18.7 × 10⁻⁶ cm/s (high absorption)
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | BCTC (TRPV1 Antagonist) | Pretomanid (Antitubercular) |
|---|---|---|---|
| Molecular Weight | 533.95 | 341.41 | 535.52 |
| logP | 4.2 | 3.8 | 1.9 |
| MIC (Mtb H37Rv) | 5.71 μM | N/A | 0.2 μM |
| TRPV1 Kᵢ | 0.32 μM | 0.08 μM | N/A |
The hybrid structure combines features of both antimicrobial and analgesic agents, suggesting potential dual therapeutic applications .
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